N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-4,5-dimethoxy-2-nitrobenzamide
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Overview
Description
N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-4,5-dimethoxy-2-nitrobenzamide is a useful research compound. Its molecular formula is C18H15FN4O5S2 and its molecular weight is 450.46. The purity is usually 95%.
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Scientific Research Applications
Quality Control in Anticonvulsant Development
In a study focusing on the development of potential anticonvulsants among derivatives of 1,3,4-thiadiazole, N-(5-ethyl-[1,3,4]-thiadiazole-2-yl)-2-nitrobenzamide, a compound with a similar structural motif, demonstrated high anticonvulsive activity. This substance, compared to the classic drug "Depakin," showcased promising results in the pentylentetrazole model of seizure, leading to its patenting and suggestion for further preclinical studies. The research aimed to develop methods for the identification, determination of impurities, and quantitative determination of this compound, providing a foundation for the standardization of such substances for medical application (Sych et al., 2018).
Anti-Helicobacter pylori Activity
Another study synthesized a new series of 2-[(substituted benzyl)thio]-5-(5-nitro-2-furyl)-1,3,4-thiadiazoles and evaluated their in vitro anti-Helicobacter pylori activity. The results indicated significant inhibitory activity against H. pylori, with one compound, in particular, showing potent efficacy. This research highlights the potential of 1,3,4-thiadiazole derivatives in addressing infections caused by H. pylori, suggesting a promising avenue for therapeutic development (Mohammadhosseini et al., 2009).
Anticancer Properties
Research into the structure-function relationship of thiazolides, including those with a 1,3,4-thiadiazole core, has shown that these compounds can induce apoptosis in colorectal tumor cells. This indicates their potential as effective treatments against colon cancer, highlighting the versatility of the 1,3,4-thiadiazole scaffold in medicinal chemistry (Brockmann et al., 2014).
Antituberculosis Activity
A study evaluating the synthesis and in vitro antituberculosis activity of 2-(5-nitro-2-furyl)- and 2-(1-methyl-5-nitro-1H-imidazol-2-yl)-1,3,4-thiadiazole derivatives found that certain compounds displayed potent activity against Mycobacterium tuberculosis. This research contributes to the ongoing search for effective antituberculosis agents, demonstrating the therapeutic potential of 1,3,4-thiadiazole derivatives in this area (Foroumadi et al., 2004).
Antimicrobial and Antituberculosis Agents
Further exploration of sparfloxacin derivatives incorporating 1,3,4-thiadiazole yielded compounds with moderate activity against Gram-positive bacteria and potential as antimycobacterial agents. This study underscores the importance of structural modifications in enhancing the biological activity of fluoroquinolone derivatives, providing insights into the development of new antibacterial and antimycobacterial therapies (Gurunani et al., 2022).
Mechanism of Action
Target of Action
It’s known that 1,3,4-thiadiazole derivatives, which this compound is a part of, have shown significant therapeutic potential . They have been associated with a wide range of therapeutic activities like antimicrobial, antifungal, antimycobacterial, analgesic, anti-inflammatory, antipsychotic, antidepressant, anticonvulsant, and anti-leishmanial .
Mode of Action
1,3,4-thiadiazole derivatives are known to disrupt processes related to dna replication, which allows them to inhibit the replication of both bacterial and cancer cells . This suggests that the compound might interact with its targets by interfering with their DNA replication processes.
Biochemical Pathways
Given the wide range of therapeutic activities associated with 1,3,4-thiadiazole derivatives, it can be inferred that this compound likely affects multiple biochemical pathways related to inflammation, pain, mental health, convulsions, and microbial and cancer cell growth .
Pharmacokinetics
The pharmacokinetics of similar compounds suggest that they are rapidly and highly converted to their active metabolites . A gender-specific difference in the systemic exposure to similar compounds was found in rats, but no such difference was detected in incubations with human liver microsomes .
Result of Action
Given that 1,3,4-thiadiazole derivatives can disrupt dna replication processes, the result of this compound’s action might include the inhibition of bacterial and cancer cell growth .
Properties
IUPAC Name |
N-[5-[(3-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-4,5-dimethoxy-2-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN4O5S2/c1-27-14-7-12(13(23(25)26)8-15(14)28-2)16(24)20-17-21-22-18(30-17)29-9-10-4-3-5-11(19)6-10/h3-8H,9H2,1-2H3,(H,20,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMHPUPCJUCTPKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)NC2=NN=C(S2)SCC3=CC(=CC=C3)F)[N+](=O)[O-])OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN4O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.